molecular formula C12H15NO4 B13540705 Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate

Cat. No.: B13540705
M. Wt: 237.25 g/mol
InChI Key: HSEFRRKVLRYZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate is a glycine-derived ester featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted at the 6-position with a methylene-linked glycinate methyl ester group. The ester group enhances membrane permeability compared to free carboxylic acids, while the benzodioxin scaffold may confer metabolic stability .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)acetate

InChI

InChI=1S/C12H15NO4/c1-15-12(14)8-13-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

HSEFRRKVLRYZIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate typically involves several steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to yield the final product.

Chemical Reactions Analysis

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate undergoes various chemical reactions:

Scientific Research Applications

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate involves its interaction with specific molecular targets. The dioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing the 2,3-dihydrobenzo[b][1,4]dioxin backbone but differing in substituents. Key differences in functional groups, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target: Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate* C₁₂H₁₃NO₅ 251.24 Glycinate methyl ester, benzodioxin Prodrug potential; esterase-sensitive
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine (765924-08-1) C₁₁H₁₃NO₆S 287.30 Sulfonamide, carboxylic acid Enhanced acidity; potential enzyme inhibition
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (2306268-61-9) C₂₃H₂₅N₃O₃ 391.46 Pyridin-3-amine, dimethylamino Basic amine; likely CNS-targeting
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzoic Acid C₁₅H₁₂O₄ 256.26 Carboxylic acid, benzodioxin High polarity; salt-forming capability
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (900640-65-5) C₁₁H₁₅NO₂ 205.24 Primary amine, benzodioxin Basic; potential for cationic interactions

*Inferred molecular formula and weight based on structural analysis.

Key Findings

Functional Group Impact on Polarity and Solubility

  • The glycinate methyl ester in the target compound balances lipophilicity (benzodioxin) with moderate polarity, favoring passive cellular uptake. In contrast, the sulfonamide in increases acidity (pKa ~1–2) and hydrogen-bonding capacity, reducing membrane permeability but enhancing aqueous solubility .
  • The carboxylic acid in is highly polar, limiting blood-brain barrier penetration but enabling salt formation for improved formulation .

Metabolic Stability and Prodrug Potential The target compound’s ester group is susceptible to hydrolysis by esterases, a hallmark of prodrugs designed for controlled release. The sulfonamide in , however, resists enzymatic cleavage, suggesting prolonged half-life . The primary amine in may undergo rapid oxidation or conjugation, reducing bioavailability compared to the ester .

Biological Activity The pyridin-3-amine in introduces a heterocyclic aromatic system, enabling π-π stacking interactions with biological targets (e.g., kinases or GPCRs) .

Synthetic Accessibility

  • The target compound can be synthesized via Suzuki-Miyaura coupling, as demonstrated for related benzodioxin derivatives in . This method offers scalability and functional group tolerance .

Biological Activity

Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • CAS Number : [Not specified in the results]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, analogs containing a β-phenyl-α,β-unsaturated carbonyl motif have exhibited strong antioxidant efficacy, which is crucial for combating oxidative stress-related diseases .
  • Tyrosinase Inhibition : Tyrosinase is an enzyme critical in melanin production. Studies have demonstrated that compounds similar to this compound can inhibit tyrosinase activity in cell-based assays. This inhibition may provide therapeutic avenues for conditions like hyperpigmentation .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. Some analogs did not exhibit significant cytotoxicity at lower concentrations, suggesting a selective action that could be beneficial in designing therapeutic agents with minimal side effects .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Studies : In B16F10 murine melanoma cells, certain analogs demonstrated potent inhibition of melanin production and tyrosinase activity. The studies utilized various concentrations (0 to 20 µM) to assess the effects on cell viability and enzyme activity over 48 to 72 hours .
CompoundConcentration (µM)Tyrosinase Inhibition (%)Cell Viability (%)
Analog 1207090
Analog 2108085
Analog 356095

The mechanisms by which this compound exerts its biological effects likely involve:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes like tyrosinase, inhibiting their function and thereby reducing melanin synthesis.
  • Antioxidant Pathways : By scavenging free radicals and enhancing cellular antioxidant defenses, the compound may protect cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethanol with glycine methyl ester derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt). Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) significantly impact yields. For example, describes imine synthesis via ethanol-mediated reactions under reflux, suggesting similar polar aprotic solvents may enhance efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the presence of the glycinate methyl ester (δ ~3.6–3.8 ppm for OCH3_3) and the dihydrobenzodioxin aromatic protons (δ ~6.5–7.0 ppm). High-resolution mass spectrometry (HRMS) or LC-ESI-MS (e.g., m/z calculated for C12_{12}H13_{13}NO4_4: 235.0845) ensures molecular weight validation. highlights MS-ESI as a reliable tool for verifying complex derivatives .

Q. What experimental protocols are advised for determining solubility and stability in biological buffers?

  • Methodological Answer : Conduct shake-flask solubility assays in PBS (pH 7.4) and DMSO, followed by HPLC-UV quantification. Stability studies should include incubation at 37°C over 24–72 hours, with periodic sampling. emphasizes the need for empirical solubility data (e.g., mg/mL ranges) to guide in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the dihydrobenzodioxin moiety?

  • Methodological Answer : Synthesize analogs with modifications to the benzodioxin ring (e.g., halogenation, methylation) or glycinate ester group. Test these analogs in receptor-binding assays (e.g., dopamine D4 receptors, as in ) or antioxidant assays (DPPH radical scavenging). Compare IC50_{50} values to identify critical substituents. suggests the dihydrobenzodioxin group may enhance receptor selectivity or antioxidant capacity .

Q. What mechanisms underlie conflicting data between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., metabolic instability or low blood-brain barrier penetration). Address this by:

  • Conducting metabolic stability assays (e.g., liver microsomes).
  • Using radiolabeled analogs (e.g., 18F^{18}F-tagged derivatives, as in ) for PET imaging to track in vivo distribution.
  • Comparing in vitro IC50_{50} with in vivo ED50_{50} in rodent models .

Q. How can researchers validate hypothesized interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd_d). For receptor targets, use competitive binding assays with known antagonists (e.g., spiperone for dopamine receptors). demonstrates the utility of radioligand displacement assays for D4 receptor studies .

Key Considerations for Experimental Design

  • Contradiction Analysis : Variations in bioactivity between analogs (e.g., chlorine substitution in vs. unsubstituted glycinate) may alter target selectivity. Always include positive/negative controls in assays.
  • Ethical Compliance : Adhere to in vitro use guidelines () and avoid unapproved in vivo applications without regulatory approval.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.